molecular formula C13H13N3 B3200091 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017388-43-0

2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B3200091
CAS No.: 1017388-43-0
M. Wt: 211.26 g/mol
InChI Key: AQBWQDXBAHASJB-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a heterocyclic compound that features a pyridine ring fused to an isoindoline structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and isoindoline moieties in its structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix of various tissues. By inhibiting these enzymes, the compound can potentially disrupt the formation of collagen, which is particularly relevant in conditions characterized by excessive collagen deposition, such as fibrosis .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity This results in a decrease in the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . Under normal conditions, these enzymes hydroxylate specific proline residues in the collagen molecule, which is a necessary step for the formation of stable triple-helical collagen molecules. By inhibiting these enzymes, this compound disrupts this process, leading to a decrease in the formation of stable collagen molecules .

Result of Action

The primary result of the action of this compound is the inhibition of collagen formation . This is evidenced by a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This could potentially lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen in the tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and 3-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is unique due to its fused ring structure, which combines the properties of both pyridine and isoindoline. This structural feature allows for a broader range of chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-pyridin-2-yl-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBWQDXBAHASJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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